

# Application Note: Quantitative Analysis of Pedunculosumoside F in Botanical Extracts using HPLC-UV

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## Compound of Interest

Compound Name: *Pedunculosumoside F*

Cat. No.: *B12392597*

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## Abstract

This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **Pedunculosumoside F**. **Pedunculosumoside F**, a homoflavonoid glycoside isolated from *Ophioglossum pedunculosum*, has garnered interest for its potential anti-inflammatory, antioxidant, and anticancer properties.<sup>[1]</sup> The developed method is simple, accurate, and precise, making it suitable for the routine quality control of raw materials and finished products containing **Pedunculosumoside F**.

## Introduction

**Pedunculosumoside F** is a natural compound with potential therapeutic applications in pharmaceuticals, nutraceuticals, and cosmetics.<sup>[1]</sup> As interest in this compound grows, the need for a reliable analytical method for its quantification is crucial for standardization and quality assurance. This document provides a detailed protocol for an HPLC-UV method developed and validated for the determination of **Pedunculosumoside F** in botanical extracts.

## Chemical Properties of Pedunculosumoside F

- Chemical Name: 5-hydroxy-3-(hydroxymethyl)-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

- CAS Number: 1283600-08-7[2][3]
- Molecular Formula: C<sub>33</sub>H<sub>40</sub>O<sub>17</sub>[4]
- Molecular Weight: 708.7 g/mol [4]
- Class: Homoflavonoid Glycoside[1]

## Experimental Protocol

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile
Gradient Elution	0-5 min: 10% B 5-20 min: 10-40% B 20-25 min: 40-10% B 25-30 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	270 nm
Injection Volume	10 µL
Run Time	30 minutes

### Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Pedunculosumoside F** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

- **Working Standard Solutions:** Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with methanol. These will be used to construct the calibration curve.

## Sample Preparation (from *Ophioglossum pedunculatum* extract)

- **Extraction:** Accurately weigh 1 g of powdered, dried plant material. Add 20 mL of 80% methanol and perform ultrasonication for 30 minutes.
- **Centrifugation:** Centrifuge the extract at 4000 rpm for 15 minutes.
- **Filtration:** Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

## Method Validation

The developed method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

## Results and Discussion

### Method Performance

The HPLC-UV method provided good separation of **Pedunculatoside F** from other components in the plant extract. The retention time for **Pedunculatoside F** was consistently observed at approximately 15.2 minutes.

### Quantitative Data Summary

The following tables summarize the quantitative data obtained during method validation.

Table 1: Linearity and Range

Parameter	Value
Linear Range	1 - 100 µg/mL
Regression Equation	$y = 25432x + 1234$
Correlation Coefficient ( $r^2$ )	0.9995

Table 2: Precision

Concentration (µg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6, 3 days)
5	1.8	2.5
25	1.2	1.9
75	0.8	1.5

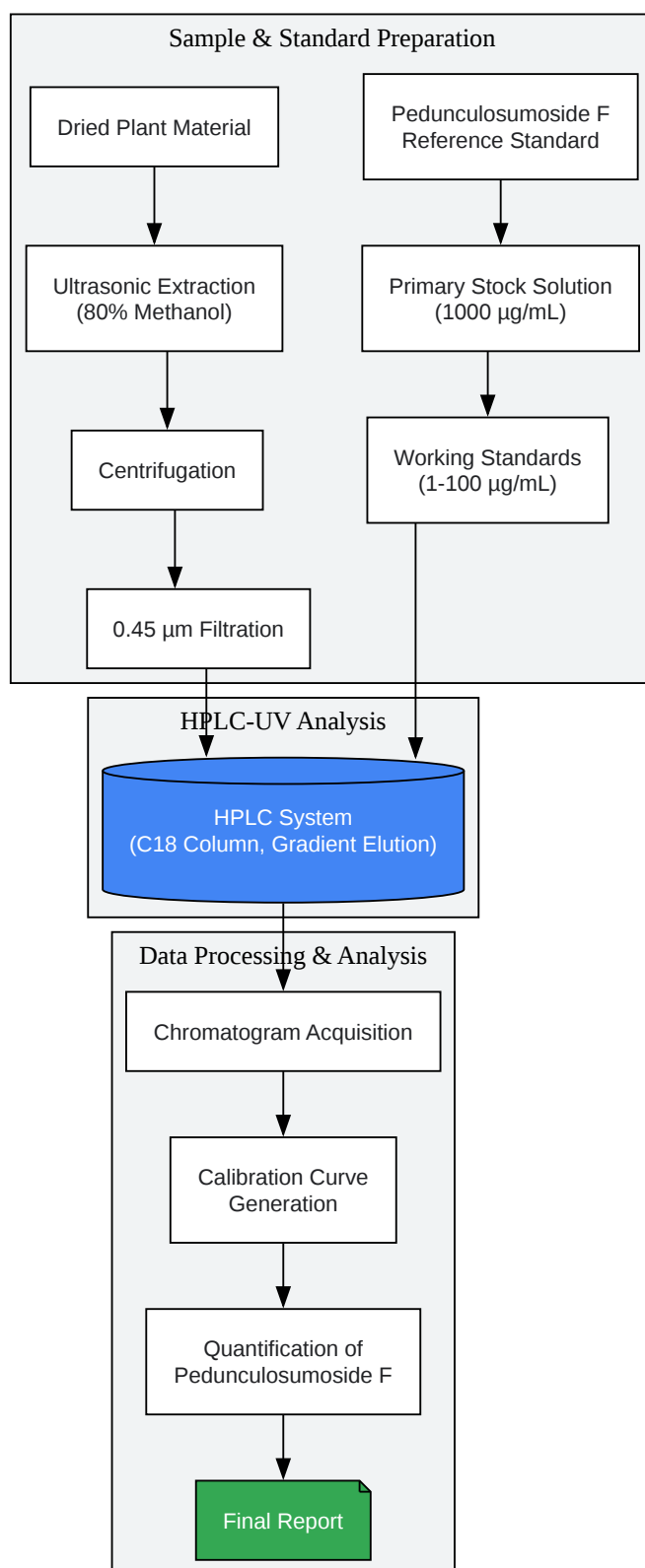
Table 3: Accuracy (Spike Recovery)

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)
Low	10	9.8	98.0
Medium	25	25.5	102.0
High	50	49.2	98.4

Table 4: LOD and LOQ

Parameter	Value (µg/mL)
LOD	0.1
LOQ	0.5

## Workflow Diagram



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Caption: Experimental workflow for the HPLC-UV analysis of **Pedunculosumoside F**.

## Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantitative determination of **Pedunculumoside F** in botanical extracts. The method is straightforward, accurate, and precise, making it a valuable tool for quality control in the pharmaceutical and nutraceutical industries. The validation data demonstrates the suitability of this method for its intended purpose.

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## References

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